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Introduction

Ac-WEHD-AMC (Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartyl-7-amino-4-
methylcoumarin) is a highly sensitive and specific fluorogenic substrate utilized for the
detection of inflammatory caspase activity. This tetrapeptide substrate, incorporating the
preferred recognition sequence for specific inflammatory caspases, releases the fluorescent
reporter molecule 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. The resulting
fluorescence can be quantitatively measured, providing a direct assessment of caspase
activity. This technical guide provides an in-depth overview of the substrate specificity of Ac-
WEHD-AMC, detailed experimental protocols for its use, and a summary of its kinetic
parameters.

Substrate Specificity and Kinetic Properties

Ac-WEHD-AMC is primarily recognized and cleaved by inflammatory caspases, particularly
caspase-1, caspase-4, and caspase-5. The WEHD sequence represents an optimized
cleavage motif for these enzymes, leading to efficient hydrolysis.

Quantitative Data Summary

The following table summarizes the kinetic parameters of Ac-WEHD-AMC with its target
caspases. It is important to note that while specific Km values are available, direct kcat values
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are not consistently reported in the literature. Therefore, relative catalytic efficiencies are
provided to facilitate comparison.

Caspase Michaelis Constant Catalytic Rate Catalytic Efficiency
(K_m_) Constant (k_cat ) (k_cat_/IK_m_)

Caspase-1 4 uM[1] Data Not Available High

Caspase-4 31 pM[1] Data Not Available Moderate

Caspase-5 15 uM[1][2] Data Not Available High

Note: While direct kcat values are not readily available in the literature, one study
demonstrated that for caspase-5, Ac-WEHD-AMC is the preferred substrate, with other
inflammatory caspases like caspase-1 and -4 also showing a preference for Ac-WEHD-AMC
over other tested substrates[3]. Another report indicates that Ac-WEHD-AMC is cleaved 50-fold
more efficiently by caspase-1 than the commonly used substrate Ac-YVAD-AMCI[1][4].

Signaling Pathways

Caspase-1, -4, and -5 are key players in the innate immune response, primarily through their
involvement in inflammasome signaling pathways, which lead to inflammation and a form of
programmed cell death called pyroptosis.

Canonical Inflammasome Pathway

The canonical inflammasome pathway is typically activated by a variety of pathogen-associated
molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPS). This leads to
the assembly of an inflammasome complex, which recruits and activates pro-caspase-1.
Activated caspase-1 then cleaves pro-inflammatory cytokines IL-13 and IL-18 into their mature
forms and cleaves gasdermin D (GSDMD) to induce pyroptosis.
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Non-Canonical Inflammasome Pathway

The non-canonical inflammasome pathway is primarily triggered by intracellular
lipopolysaccharide (LPS) from Gram-negative bacteria. LPS directly binds to and activates pro-
caspase-4 and pro-caspase-5 (in humans). These activated caspases can then cleave GSDMD

to induce pyroptosis. They can also contribute to the activation of the canonical NLRP3
inflammasome.

Intracellular LPS

binds and activates

Pro-Caspase-4 / -5

Active Caspase-4 / -5

Gasdermin D (GSDMD) NLRP3 Inflammasome Activation

'

GSDMD-N Fragment Caspase-1 Activation

Pyroptosis

Click to download full resolution via product page

Non-Canonical Inflammasome Activation

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b069675?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

The following are detailed protocols for performing caspase activity assays using Ac-WEHD-
AMC. These protocols are intended as a guide and may require optimization for specific

experimental conditions.

General Workflow for Caspase Activity Assay
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Caspase Activity Assay Workflow

Reagent Preparation

e Ac-WEHD-AMC Stock Solution (10 mM):
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o Reconstitute the lyophilized Ac-WEHD-AMC powder in sterile, high-quality DMSO to a
final concentration of 10 mM.

o For example, to prepare a 10 mM stock from 1 mg of Ac-WEHD-AMC (MW: 784.78 g/mol
), dissolve it in 127.4 pL of DMSO.

o Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -20°C or -80°C, protected from light[5]. The stock solution is stable for up to 1
month at -20°C and up to 6 months at -80°C[5].

o Assay Buffer (1X):

o A common assay buffer consists of 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM
DTT[6].

o Alternatively, a buffer containing 50 mM HEPES (pH 7.4), 100 mM NacCl, 0.1% CHAPS, 10
mM DTT, 1 mM EDTA, and 10% glycerol can be used.

o Prepare the buffer fresh on the day of the experiment by adding DTT from a stock solution
just before use.

o Cell Lysis Buffer:

o A suitable lysis buffer is 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, and 0.1 mM
EDTA.

o Alternatively, a buffer containing 10 mM Tris-HCI, 10 mM NaH2PO4/NaHPO4 (pH 7.5),
130 mM NacCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate can be used[6].

e AMC Standard Solution:
o Prepare a stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO (e.g., 1 mM).

o Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a
standard curve (e.g., 0 to 100 uM). This will be used to convert relative fluorescence units
(RFU) to the amount of cleaved substrate.
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Caspase Activity Assay Protocol

This protocol is designed for a 96-well plate format.

o Cell/Tissue Lysate Preparation: a. For adherent cells, wash with ice-cold PBS, then scrape
the cells in ice-cold Lysis Buffer. b. For suspension cells, pellet the cells by centrifugation,
wash with ice-cold PBS, and resuspend in ice-cold Lysis Buffer. c. For tissues, homogenize
the tissue in ice-cold Lysis Buffer. d. Incubate the lysate on ice for 10-20 minutes. e.
Centrifuge the lysate at 12,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris[7]
[8]. f. Carefully transfer the supernatant (lysate) to a new pre-chilled tube. g. Determine the
protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford
assay)[9].

o Assay Reaction Setup: a. In a black, flat-bottom 96-well plate, add the following to each well:

o 50 pL of cell lysate (containing 20-100 pug of protein, adjust volume with Lysis Buffer if
necessary).

o 50 pL of 2X Assay Buffer. b. Include the following controls:

o Blank: 50 pL of Lysis Buffer + 50 uL of 2X Assay Buffer (no substrate).

o Negative Control: Lysate from untreated or control cells.

o Inhibitor Control (optional): Pre-incubate the lysate with a specific caspase inhibitor (e.g.,
Z-VAD-FMK for pan-caspase inhibition or a more specific inhibitor) for 15-30 minutes at
37°C before adding the substrate. c. Prepare the substrate working solution by diluting the
10 mM Ac-WEHD-AMC stock solution in 1X Assay Buffer to a final concentration of 100
MM (for a final in-well concentration of 50 uM). d. To initiate the reaction, add 5 pL of the
100 pM Ac-WEHD-AMC working solution to each well (final concentration will be
approximately 50 puM, which is above the Km for the target caspases)[9].

o Fluorescence Measurement: a. Immediately place the plate in a fluorescence microplate
reader pre-warmed to 37°C. b. Measure the fluorescence intensity at an excitation
wavelength of 360-380 nm and an emission wavelength of 440-460 nm[9][10]. c. For a
kinetic assay, record the fluorescence every 5-15 minutes for 1-2 hours. d. For an endpoint
assay, incubate the plate at 37°C for 1-2 hours, protected from light, and then measure the
final fluorescence.

o Data Analysis: a. Subtract the fluorescence of the blank from all readings. b. For kinetic
assays, determine the rate of the reaction (ARFU/min) from the linear portion of the
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fluorescence curve. c. Use the AMC standard curve to convert the RFU values or the
reaction rate to the concentration or rate of AMC released (e.g., in pmol/min). d. Normalize
the caspase activity to the protein concentration of the lysate (e.g., pmol/min/mg protein).

Conclusion

Ac-WEHD-AMC is a valuable tool for the sensitive and specific detection of inflammatory
caspase activity. Its optimized tetrapeptide sequence ensures efficient cleavage by caspase-1,
-4, and -5, making it a superior substrate for studying the roles of these enzymes in
inflammasome signaling and pyroptosis. The provided protocols offer a robust framework for
utilizing Ac-WEHD-AMC in various research applications, from basic biochemical
characterization to high-throughput screening for modulators of inflammatory caspase activity.
Careful optimization of experimental conditions will ensure reliable and reproducible results,
contributing to a deeper understanding of inflammatory processes and the development of
novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Enzo Life Sciences Ac-WEHD-AMC (1mg), Quantity: Each of 1 | Fisher Scientific
[fishersci.com]

2. Design and application of a fluorogenic assay for monitoring inflammatory caspase activity
- PubMed [pubmed.ncbi.nim.nih.gov]

3. A Potent Inhibitor of Caspase-8 Based on the IL-18 Tetrapeptide Sequence Reveals
Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC
[pmc.ncbi.nlm.nih.gov]

4. Caspase Substrate (Fluorogenic), Ac-WEHD-AMC | it | L8 AR B TR A F]
[lookbio.com]

5. medchemexpress.com [medchemexpress.com]

6. ulab360.com [ulab360.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b069675?utm_src=pdf-custom-synthesis
https://www.fishersci.com/shop/products/ac-wehd-amc-1mg/502008267
https://www.fishersci.com/shop/products/ac-wehd-amc-1mg/502008267
https://pubmed.ncbi.nlm.nih.gov/29198574/
https://pubmed.ncbi.nlm.nih.gov/29198574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12371506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12371506/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12371506/
https://www.lookbio.com/threestyle/product/2057778062.html
https://www.lookbio.com/threestyle/product/2057778062.html
https://www.medchemexpress.com/ac-trp-glu-his-asp-amc.html
http://www.ulab360.com/files/prod/manuals/201507/05/135500001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b069675?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

8. bio-rad.com [bio-rad.com]

9. Caspase Protocols in Mice - PMC [pmc.ncbi.nim.nih.gov]

10. pubcompare.ai [pubcompare.ai]

To cite this document: BenchChem. [Ac-WEHD-AMC: A Comprehensive Technical Guide to
its Substrate Specificity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069675#ac-wehd-amc-substrate-specificity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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